2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound features a fluorophenyl group attached to a pyrazolo[1,5-a]pyrazinone core, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound is characterized by its unique molecular structure, which influences its reactivity and interaction with biological systems.
This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. It is classified under heterocyclic compounds, specifically within the subclass of pyrazolopyrazines, which are known for their diverse biological activities.
The synthesis of 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the following steps:
In industrial settings, optimized synthetic routes are employed to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often utilized to achieve high-quality products .
The molecular formula for 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is CHFNO. The structure consists of a pyrazolo[1,5-a]pyrazinone core with a fluorophenyl substituent at the second position. Key structural features include:
The presence of the fluorine atom significantly influences both chemical reactivity and biological interactions, making it a valuable scaffold in drug design .
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can participate in various chemical reactions:
The mechanism of action for 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various signaling pathways within cells, potentially leading to altered cellular functions such as reduced proliferation or apoptosis in cancer cells .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to characterize this compound .
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
This compound represents a significant area of interest due to its diverse applications across multiple scientific disciplines.
The pyrazolo[1,5-a]pyrazinone scaffold represents a privileged heterobicyclic system in medicinal chemistry, first gaining attention for its balanced physicochemical properties and diverse bioactivity profiles. Early research identified this fused ring system as a conformationally constrained purine isostere, enabling selective targeting of nucleotide-binding domains in therapeutic targets. The scaffold's synthetic versatility was demonstrated through microwave-assisted, solvent-free reactions that enabled efficient decoration at C2, C3, C5, and N7 positions, facilitating rapid structure-activity relationship (SAR) exploration [6]. By 2010, derivatives like 5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1358830-67-7) were being optimized for anticancer applications, showing nanomolar inhibition against A549 and H322 lung cancer cell lines through apoptosis induction [3] [6]. The scaffold's electron-deficient character promotes π-stacking interactions with biological targets, while its moderate solubility in DMSO facilitates biochemical testing [5].
Table 1: Key Pyrazolo[1,5-a]pyrazinone Derivatives in Drug Discovery Research | Compound | Substituents | Primary Research Impact | |-----------------------------------|-----------------------------------|-------------------------------------------------| | 2-Phenyl derivative (CAS: 1255784-04-3) | C2: Phenyl | JAK kinase inhibitor intermediate; fluorescent probe development | | 5-(4-Fluorobenzyl)-2-(4-fluorophenyl) derivative | C2: 4-Fluorophenyl; C5: 4-Fluorobenzyl | Casein Kinase 2 (CK2) inhibition with antiviral/cancer implications | | Ferrocenyl derivatives | C3: Ferrocenyl group | Enhanced anticancer activity via redox modulation | | (R)-9 (from ScienceDirect) | Optimized GluN2A PAM | Neurotherapeutic candidate with brain penetrance |
Recent advances have exploited this scaffold for CNS drug discovery due to its capacity for blood-brain barrier penetration, as evidenced by GluN2A-positive allosteric modulators (PAMs) that enhance hippocampal long-term potentiation [1]. The structural evolution of this chemotype demonstrates a trajectory from simple heterocyclic intermediates to sophisticated, functionally selective bioactive molecules.
The strategic incorporation of a 4-fluorophenyl moiety at the C2 position of pyrazolo[1,5-a]pyrazin-4(5H)-one significantly enhances target affinity and pharmacokinetic properties. Fluorination serves dual purposes: 1) Electronic modulation through the strong electron-withdrawing effect of fluorine, which enhances π-deficient character and promotes stacking interactions within hydrophobic enzyme pockets; and 2) Metabolic stabilization by resisting oxidative degradation pathways, particularly at aromatic positions [1] [4]. X-ray crystallographic studies of analogues like 1-(6-fluorobenzo-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde reveal that the 4-fluorophenyl group induces torsional angles of 5-15° relative to the heterocyclic plane, optimizing binding site complementarity while maintaining planarity for efficient π-π stacking [3].
In NMDA receptor modulation, GluN2A-selective PAMs featuring the 4-fluorophenyl group demonstrated >100-fold selectivity against AMPA receptors due to fluorine-mediated hydrogen bonding and hydrophobic interactions within the GluN2A allosteric binding pocket [1]. Similarly, in antiviral research, fluorinated pyrazolopyrazines showed enhanced activity against respiratory syncytial virus (RSV) and bovine viral diarrhea virus (BVDV) compared to non-fluorinated analogues, attributed to fluorine-induced improvements in cell membrane permeability [4]. Molecular modeling indicates the fluorine atom acts as a hydrogen bond acceptor with backbone amide groups in kinase ATP-binding sites, explaining its prevalence in CK2 inhibitors derived from this scaffold [3].
Table 2: Impact of C2-Substituents on Pyrazolo[1,5-a]pyrazin-4(5H)-one Bioactivity | C2-Substituent | Target Affinity | Metabolic Stability | Key Interactions | |------------------|-------------------|------------------------|---------------------------------------| | Phenyl | Moderate | Low | Hydrophobic pocket occupation | | 4-Fluorophenyl | High | High | Halogen bonding; enhanced π-stacking | | 4-Chlorophenyl | High | Moderate | Hydrophobic/van der Waals interactions | | Pyridyl | Variable | Moderate | H-bonding capability |
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1338692-17-3) emerged as a hit compound from alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-focused libraries during campaigns targeting NMDA receptor modulators. The initial discovery leveraged scaffold hopping strategies from lead compound 1, a moderate-potency AMPAR binder, to generate 2b with shifted selectivity toward NMDA receptors [1] [7]. This fluorinated derivative demonstrated superior biochemical potency (IC₅₀ < 100 nM in GluN2A binding assays) and brain penetrance (logBB > 0.3) compared to first-generation non-fluorinated pyrazolopyrazines [1].
Structure-based optimization employed crystallographic data of the GluN2A ligand-binding domain to refine the molecule's pharmacophore: 1) The 4-fluorophenyl group occupies a hydrophobic subpocket through van der Waals contacts with Val783 and Leu786; 2) The pyrazinone carbonyl forms a water-bridged hydrogen bond with Ser688; and 3) The fused pyrazole nitrogen interacts electrostatically with Lys730 [1]. These precise interactions culminated in (R)-9, a clinical candidate derived from this chemical series that enhanced long-term potentiation in rat hippocampus 24 hours post-oral administration [1]. The compound's physicochemical profile (MW: 229.21 g/mol, LogP: ~1.8) aligns with CNS drug space, while the fluorophenyl-pyrazolopyrazinone core serves as a versatile template for parallel synthesis in lead optimization [7].
Table 3: High-Throughput Screening and Optimization of 2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Stage | Key Compound | Biochemical Activity | Advancement Rationale | |---------------|-----------------------------|---------------------------------------|---------------------------------------------| | Initial Hit | Compound 1 | Moderate AMPAR binding (Ki > 1 µM) | Scaffold identified from AMPAR library | | Scaffold Hop | Lead 2b | GluN2A PAM EC₅₀ = 380 nM | Improved selectivity & metabolic stability | | Optimized Lead| (R)-9 | GluN2A PAM EC₅₀ = 12 nM; >100x selectivity vs AMPAR/NMDAR | Brain penetrance; in vivo LTP enhancement | | Commercial Derivative | KS-00001WAY (CAS: 1338692-17-3) | Biochemical probe | Available for target validation studies |
Comprehensive Compound Information
Table 4: Key Pyrazolopyrazinone Derivatives Referenced in Research | Compound Name | CAS/ID | Molecular Formula | Primary Role | |--------------------------------------------------------------------------------|------------------|---------------------|---------------------------------------------| | 2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | 1338692-17-3 | C₁₂H₈FN₃O | GluN2A PAM scaffold; commercial probe | | 5-(4-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | 1358830-67-7 | C₁₉H₁₃F₂N₃O | Kinase inhibitor candidate | | (R)-9: GluN2A-selective PAM (from ScienceDirect) | Not disclosed | Not disclosed | Clinical neurotherapeutic candidate | | 2-[2-(4-Fluorophenyl)-3-(hydroxymethyl)-4-oxo-4H,5H-pyrazolo[1,5-A]pyrazin-5-YL]-N-phenylacetamide | 91887262 (PubChem) | C₂₁H₁₇FN₄O₃ | Synthetic intermediate | | 2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | 1255784-04-3 | C₁₂H₉N₃O | JAK kinase inhibitor precursor |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: